molecular formula C20H24N2O5S B7571554 4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid

4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid

Numéro de catalogue: B7571554
Poids moléculaire: 404.5 g/mol
Clé InChI: VYTQPDLQVCKJLP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid, also known as EMA401, is a chemical compound that has been extensively studied for its potential therapeutic applications. EMA401 is a small molecule that acts as an inhibitor of the angiotensin II type 1 receptor (AT1R), which is a key component of the renin-angiotensin system (RAS). The RAS is an important regulatory system that controls blood pressure and fluid balance, and dysregulation of this system has been implicated in the development of various cardiovascular and renal diseases.

Mécanisme D'action

4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid acts as an inhibitor of the AT1R, which is a key component of the RAS. By inhibiting the AT1R, this compound blocks the action of angiotensin II, a potent vasoconstrictor that is involved in the regulation of blood pressure and fluid balance. This leads to vasodilation and a reduction in blood pressure, which may be beneficial in the treatment of cardiovascular and renal diseases. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its efficacy in the treatment of chronic pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its effects on blood pressure and pain, this compound has been shown to reduce inflammation and oxidative stress, and to improve endothelial function. These effects may be beneficial in the treatment of various diseases, including cardiovascular and renal diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid for lab experiments is its specificity for the AT1R. This allows researchers to study the effects of blocking this receptor without affecting other components of the RAS. However, one limitation of this compound is its relatively low potency, which may require higher doses to achieve therapeutic effects. In addition, this compound has limited solubility in water, which may complicate its use in certain experimental settings.

Orientations Futures

There are several potential future directions for research on 4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid. One area of interest is the development of more potent analogs of this compound that may have greater efficacy in the treatment of chronic pain. In addition, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and antioxidant effects of this compound, which may have implications for the treatment of various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, particularly in the treatment of chronic pain.

Méthodes De Synthèse

4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid can be synthesized using a multi-step process that involves the coupling of various chemical intermediates. The synthesis of this compound has been described in several publications, including a patent by Spinifex Pharmaceuticals, the company that developed the compound. The synthesis involves the use of several reagents, including 4-ethylbenzoic acid, 4-aminobenzene sulfonamide, and 3-methylbutanoyl chloride, among others.

Applications De Recherche Scientifique

4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain. In preclinical studies, this compound has been shown to be effective in reducing pain in various animal models of neuropathic pain, including models of diabetic neuropathy, chemotherapy-induced neuropathy, and spinal cord injury. These studies suggest that this compound may be a promising candidate for the treatment of chronic pain in humans.

Propriétés

IUPAC Name

4-ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-4-14-5-6-15(20(24)25)12-18(14)28(26,27)22-17-9-7-16(8-10-17)21-19(23)11-13(2)3/h5-10,12-13,22H,4,11H2,1-3H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTQPDLQVCKJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.